molecular formula C22H14ClFN6O B3019787 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-75-5

2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B3019787
M. Wt: 432.84
InChI Key: DQYBJMHZIHGRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14ClFN6O and its molecular weight is 432.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine' involves the synthesis of intermediate compounds followed by their coupling to form the final product.

Starting Materials
2-fluorobenzaldehyde, 3-pyridinecarboxaldehyde, ethyl acetoacetate, hydrazine hydrate, sodium ethoxide, chlorine gas, sodium azide, sulfuric acid, sodium nitrite, sodium nitrate, sodium bicarbonate, sodium hydroxide, acetic anhydride, acetic acid, ethanol

Reaction
Step 1: Synthesis of 2-fluoro-6-(2-fluorophenyl)chromen-4-one by reacting 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 2-chloro-6-(2-fluorophenyl)chromen-4-one by reacting 2-fluoro-6-(2-fluorophenyl)chromen-4-one with chlorine gas in the presence of sulfuric acid., Step 3: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-hydroxychromen-4-one by reacting 2-chloro-6-(2-fluorophenyl)chromen-4-one with sodium hydroxide., Step 4: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-hydroxy-12-nitrochromen-4-one by reacting 2-chloro-6-(2-fluorophenyl)-7-hydroxychromen-4-one with sodium nitrite and sulfuric acid., Step 5: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-amino-12-nitrochromen-4-one by reducing 2-chloro-6-(2-fluorophenyl)-7-hydroxy-12-nitrochromen-4-one with sodium azide and hydrazine hydrate., Step 6: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine by reacting 2-chloro-6-(2-fluorophenyl)-7-amino-12-nitrochromen-4-one with pyridine-3-carboxaldehyde, sodium nitrate, and sodium bicarbonate in acetic anhydride and acetic acid mixture., Step 7: Purification of the final product by recrystallization from ethanol.

properties

IUPAC Name

4-chloro-9-(2-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN6O/c23-13-7-8-17-15(10-13)19-18(21(31-17)14-5-1-2-6-16(14)24)20(12-4-3-9-25-11-12)30-22(26-19)27-28-29-30/h1-11,20-21H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBJMHZIHGRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.